Phloroglucinol-13C6
Overview
Description
Synthesis Analysis
The first synthesis of [2‐13C]phloroglucinol was achieved through a six-step process starting from acyclic, non-aromatic precursors, with a regioselective introduction of a 13C atom into the aromatic ring. The synthesis involved the reaction of [13C]methyl iodide with methyl 4-chloroformyl butyrate, followed by cyclization via intramolecular Claisen condensation and subsequent aromatization to give [2-13C]resorcinol. Methylation of hydroxyl groups, introduction of the third hydroxyl group via iridium-catalysed C–H activation/borylation/oxidation, and demethylation yielded the desired [2-13C]phloroglucinol (Marshall, Cable, & Botting, 2010).
Molecular Structure Analysis
A computational study highlighted the interactions of phloroglucinol's two conformers with water molecules, both in vacuo and in water solution. This study provides insights into the molecular structure and preferred association complexes of phloroglucinol with water, showcasing its complexity and the potential for various molecular interactions (Mammino & Kabanda, 2008).
Chemical Reactions and Properties
Phloroglucinol's chemical reactions and properties are highlighted by its ability to form biosynthetic pathways. Pseudomonas fluorescens expressing the phlACBDE gene cluster synthesized substantial concentrations of phloroglucinol, showcasing the interconversion capabilities of phloroglucinol, 2-acetylphloroglucinol, and 2,4-diacetylphloroglucinol via acetylase and deacetylase activities (Achkar, Xian, Zhao, & Frost, 2005).
Physical Properties Analysis
The pH-dependent tautomerism and pKa values of phloroglucinol were studied using 13C NMR and UV spectroscopy, confirming the existence of various ionization states. This study provides detailed insights into the physical properties of phloroglucinol, including its tautomeric forms and the impact of pH on its structure (Wang, Hildenbrand, Leitich, Schuchmann, & Sonntag, 1993).
Scientific Research Applications
Anticancer Properties : Phloroglucinol has shown significant potential in cancer treatment. It induces apoptosis in HT-29 colon cancer cells through apoptotic signaling pathways, affecting cell viability and inducing characteristic apoptosis-related changes (Kang, Kim, & Nam, 2014). Additionally, it inhibits the bioactivities of endothelial progenitor cells, thereby suppressing tumor angiogenesis in mice (Kwon et al., 2012).
Synthesis and Chemical Applications : The first synthesis of [2‐13C]phloroglucinol from acyclic, non-aromatic precursors with regioselective placement of a 13C-atom in the aromatic ring was presented, which is pivotal for its applications in chemical research (Marshall, Cable, & Botting, 2010).
Anti-Diabetic Effects : Phloroglucinol significantly improves glucose tolerance and inhibits glucose production in mouse primary hepatocytes. It regulates hepatic glucose production by modulating the AMPKα signaling pathway (Yoon, Choi, & Jun, 2017).
Oxidative Stress and Inflammation : Phloroglucinol exhibits strong antioxidant properties, reducing oxidative stress markers in human HepG2 cell line (Quéguineur et al., 2012), and protecting against oxidative stress in C2C12 murine myoblasts (Park et al., 2023).
Plant Tissue Culture : In plant tissue culture, phloroglucinol improves growth and development, increases shoot formation and somatic embryogenesis, and controls hyperhydricity (Teixeira da Silva, Dobránszki, & Ross, 2013).
Metabolic Engineering : Phloroglucinol production has been enhanced in metabolically engineered Escherichia coli, highlighting its potential for large-scale application and cost-effective production (Cao, Jiang, Zhang, & Xian, 2011).
Safety And Hazards
Future Directions
Phloroglucinol compounds are a major class of secondary metabolites of wide occurrence in biological systems. They can only be synthesized by some species of Pseudomonads . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of phloroglucinol compound biosynthesis and a greater potential of microbial production .
properties
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-1-5(8)3-6(9)2-4/h1-3,7-9H/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDYQQDYXPDABM-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C]([13CH]=[13C]1O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phloroglucinol-13C6 |
Synthesis routes and methods I
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